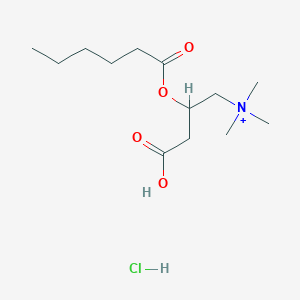

1-丙氨鎓,3-羧基-N,N,N-三甲基-2-((1-氧代己基)氧基)-,氯化物

描述

“1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride” is a chemical compound with the molecular formula C13H26ClNO4 . It is also known by other names such as DL-Caproylcarnitine chloride and Hexanoylcarnitine (chloride) . This compound has diverse applications in scientific research, particularly in fields like organic synthesis, drug delivery, and material science.

Molecular Structure Analysis

The molecular weight of this compound is 295.80 g/mol . The IUPAC name is (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;chloride . The InChI and Canonical SMILES representations provide a detailed view of the molecular structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.80 g/mol . It has one hydrogen bond donor .科学研究应用

晶体结构分析

对类似于 1-丙氨鎓,3-羧基-N,N,N-三甲基-2-((1-氧代己基)氧基)-,氯化物的化合物,例如乙酰-L-肉碱盐酸盐的研究,表明它们在理解某些化合物的晶体结构方面具有重要意义。这些结构对于预测化合物在不同状态和应用中的行为至关重要 (Weber 等人,1995)。

合成和化学性质

已经探索了类似化合物(例如 3-羧基-[(2R)-[[羟基[(十四烷基)氧基]膦酰基]氧基]-N,N,N-三甲基-1-丙氨鎓氢氧化物内盐)的实用合成。这些研究有助于开发高效、安全且具有成本效益的合成方法,这对于大规模生产和进一步研究至关重要 (Prashad 等人,2002)。

光聚合和光化学性质

对 2-羟基-3-(9-氧代-9H-噻吨烷-4-氧基)-N,N,N-三甲基-1-丙氨鎓氯化物盐的水溶性衍生物的光聚合和光化学性质的研究,提供了对其在材料科学和光聚合工艺中的潜在应用的见解 (Allen 等人,1993)。

光谱解释和药物分析

该化合物的分光性质,如 3-羧基-2-羟基-N,N,N-三甲基-1-丙氨鎓氢氧化物,为药物研究提供了有价值的信息,特别是在分子水平上理解药物相互作用方面 (Manjusha 等人,2019)。

生物学应用

该化合物的衍生物已被研究用于生物学应用,例如在 Anthopleurine 的情况下,海葵警报信息素被确定为季铵离子 3-羧基-2, 3-二羟基-N, N, N-三甲基-1-丙氨鎓。此类研究为理解海洋生物学中的化学信号开辟了新途径 (Howe & Sheikh, 1975)。

作用机制

Target of Action

It’s known that carnitine and its derivatives generally play a crucial role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation .

Mode of Action

Carnitine and its derivatives, including dl-caproylcarnitine chloride, are known to facilitate the transport of acyl groups from fatty acids into the mitochondrial matrix, where they can be broken down through beta-oxidation to generate atp .

Biochemical Pathways

DL-Caproylcarnitine chloride is involved in lipid metabolism, acting as an intermediate . It plays a role in the carnitine shuttle, a system that transports long-chain fatty acids from the cytosol into the mitochondria for beta-oxidation .

Result of Action

The result of DL-Caproylcarnitine chloride’s action is the facilitation of energy production. By aiding in the transport of long-chain fatty acids into the mitochondria, it supports the process of beta-oxidation, a crucial pathway for energy production .

属性

IUPAC Name |

(3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHGTKVOSRYXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride | |

CAS RN |

6920-35-0, 14919-34-7 | |

| Record name | Hexanoylcarnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6920-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Hexanoylcarnitine chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Hexanoylcarnitine (1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-((1-oxohexyl)oxy)-, chloride) and why is it significant in a research context?

A: Hexanoylcarnitine is an acylcarnitine, a type of molecule involved in the transport of fatty acids within cells, specifically into mitochondria for energy production. Elevated levels of hexanoylcarnitine in biological fluids, particularly in newborns, can signal a deficiency in medium-chain acyl-CoA dehydrogenase (MCAD), a crucial enzyme in fatty acid oxidation. [, ] This makes hexanoylcarnitine an important biomarker for diagnosing MCAD deficiency. [, , ]

Q2: Can Hexanoylcarnitine be used as a biomarker for conditions other than MCAD deficiency?

A2: Yes, research suggests that altered levels of hexanoylcarnitine are associated with various conditions, including:

- Diabetic Retinopathy: Decreased serum levels of hexanoylcarnitine were observed in Chinese patients with diabetic retinopathy. []

- Chronic Heart Failure: In elderly patients with chronic heart failure, hexanoylcarnitine levels were negatively correlated with the abundance of the bacterium Klebsiella. []

- Acutely Decompensated Cirrhosis: Hexanoylcarnitine, along with other metabolites, was used to develop a prognostic model (CLIF-C MET) for short-term mortality risk in patients with acutely decompensated cirrhosis. []

- Psoriasis: In a study on psoriasis, hexanoylcarnitine was found to be significantly upregulated in patients compared to healthy controls. []

- Cardiovascular Disease Risk: Elevated levels of hexanoylcarnitine were found in young adults with multiple cardiovascular risk factors, potentially indicating early metabolic dysregulation. []

- Gastric Cancer: Increased serum levels of hexanoylcarnitine were found to be associated with gastric cancer and could potentially serve as a biomarker for this malignancy. []

Q3: How reliable is Hexanoylcarnitine as a biomarker for these conditions?

A3: While research has shown associations between altered hexanoylcarnitine levels and these conditions, further studies are needed to establish its reliability as a standalone diagnostic marker. The use of hexanoylcarnitine in conjunction with other clinical findings and diagnostic tools is crucial.

Q4: How is Hexanoylcarnitine detected and measured in biological samples?

A4: Several analytical methods can be used for the detection and quantification of hexanoylcarnitine in biological samples:

- Radioisotopic Exchange/HPLC: This method, although reliable for diagnosing MCAD deficiency, requires careful interpretation due to potential interference from medium-chain triglyceride intake or valproic acid therapy. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique can differentiate between various medium-chain acylcarnitines, including hexanoylcarnitine, and is helpful in cases where valproic acid therapy might confound the results. []

- Electrospray Tandem Mass Spectrometry (ESI-MS/MS): This is a widely used technique for measuring acylcarnitines in various biological samples, including dried blood spots and amniotic fluid. [, , , ]

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high sensitivity and specificity for quantifying hexanoylcarnitine in plasma and serum. [, , , , ]

Q5: Has the use of Hexanoylcarnitine in newborn screening programs been successful?

A: Yes, the implementation of newborn screening programs using tandem mass spectrometry, which can detect elevated hexanoylcarnitine levels, has been successful in identifying infants with MCAD deficiency. [, , ] Early diagnosis through these programs allows for timely intervention and management of the condition, improving outcomes for affected individuals.

Q6: How does Hexanoylcarnitine interact with its target within the body?

A: Hexanoylcarnitine itself doesn't have a specific "target" like a receptor or enzyme. Instead, its levels reflect the efficiency of the carnitine shuttle system, particularly the enzyme medium-chain acyl-CoA dehydrogenase (MCAD). [, ] When MCAD is deficient, medium-chain acyl-CoAs, including hexanoyl-CoA, accumulate and are converted to their corresponding acylcarnitines (like hexanoylcarnitine) to be excreted. [, ]

Q7: What are the downstream effects of elevated Hexanoylcarnitine levels?

A7: Elevated levels, usually indicative of MCAD deficiency, mean fatty acids aren't being efficiently broken down for energy. This can lead to:

- Hypoglycemia: The body struggles to maintain blood sugar levels without its primary energy source. [, ]

- Hypoketotic Hypoglycemia: Ketone bodies, an alternative energy source during fasting, are not produced sufficiently. []

- Hyperammonemia: Ammonia builds up as a byproduct of altered metabolism. []

- Severe Cases: Can lead to seizures, coma, or even sudden death. []

Q8: What is the molecular formula and weight of Hexanoylcarnitine?

A8: The molecular formula of hexanoylcarnitine is C14H29NO4. Its molecular weight is 275.38 g/mol.

Q9: Is there any information available regarding the spectroscopic data of Hexanoylcarnitine?

A9: The provided research articles primarily focus on the biological and clinical aspects of hexanoylcarnitine and do not provide detailed spectroscopic data. Spectroscopic characterization, such as NMR or IR data, would require further investigation.

Q10: What are some of the ongoing research areas related to Hexanoylcarnitine?

A10: Ongoing research focuses on:

- Developing novel therapies: Targeting the carnitine shuttle system for diseases like diabetes and obesity. []

Q11: Are there any known drug interactions or toxicity concerns with Hexanoylcarnitine?

A: While hexanoylcarnitine itself is not a drug, its levels can be influenced by certain medications, particularly valproic acid. [] This highlights the importance of considering medication history when interpreting hexanoylcarnitine levels for diagnostic purposes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B1663608.png)